(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene](methoxy)amine
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound like this can be analyzed using various techniques, including X-ray crystallography and spectroscopy . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. For instance, it might undergo reactions with acids, bases, or other reagents, leading to the formation of new compounds .Physical And Chemical Properties Analysis
This compound has a molecular weight of 330.69. Other physical and chemical properties such as melting point, boiling point, and density can be determined using various analytical techniques .Scientific Research Applications
- Future Prospects : Researchers anticipate discovering novel applications for TFMP in crop protection .
- Hybrid Molecules : TFMP derivatives, including (E)-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylideneamine, have been explored as inhibitors of NS5B in potential Hepatitis C treatments .
- In Vitro Studies : Researchers have observed increased cell growth speed when cells were cultured with 2% fetal bovine serum using (E)-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylideneamine .
- Targeting PI3Ks : Alpelisib, an FDA-approved drug, contains trifluoromethyl alkyl-substituted pyridine. It is used in cancer treatment, specifically targeting PI3Ks (phosphoinositide 3-kinases) .
Agrochemicals
NS5B Inhibitors
Cell Growth Studies
Alpelisib (FDA-Approved)
Mechanism of Action
Target of Action
The primary target of this compound is the AcpS-PPTase enzymes . These enzymes play a crucial role in bacterial proliferation .
Mode of Action
The compound interacts with its targets by inhibiting the AcpS-PPTase enzymes . This inhibition is believed to halt bacterial proliferation effectively .
Biochemical Pathways
The compound affects the biochemical pathways related to the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules . These molecules are known inhibitors of NS5B, which is significant in the potential treatment of Hepatitis C .
Result of Action
The result of the compound’s action is the inhibition of bacterial proliferation . By targeting and inhibiting AcpS-PPTase enzymes, the compound can effectively halt the growth of bacteria .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors These factors could include temperature, pH levels, and the presence of other compounds or enzymes.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-N-methoxymethanimine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2O2/c1-21-20-7-9-2-4-11(5-3-9)22-13-12(15)6-10(8-19-13)14(16,17)18/h2-8H,1H3/b20-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUVFSXDMIDSDM-IFRROFPPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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